molecular formula C13H17N5O2 B2812235 2-methoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)acetamide CAS No. 1428378-35-1

2-methoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)acetamide

Cat. No.: B2812235
CAS No.: 1428378-35-1
M. Wt: 275.312
InChI Key: VBSVZTFRGDTRGE-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 2-methoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)acetamide (CAS: 1428378-35-1) is a pyridazine derivative with a molecular formula of C₁₃H₁₇N₅O₂ and a molecular weight of 275.3064 g/mol . Its structure features a pyridazine core substituted with a 1H-pyrrole group at position 6, linked via an aminoethyl chain to a methoxyacetamide moiety.

Properties

IUPAC Name

2-methoxy-N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c1-20-10-13(19)15-7-6-14-11-4-5-12(17-16-11)18-8-2-3-9-18/h2-5,8-9H,6-7,10H2,1H3,(H,14,16)(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSVZTFRGDTRGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCCNC1=NN=C(C=C1)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine core, followed by the introduction of the pyrrole group through a nucleophilic substitution reaction. The ethyl chain is then attached via an alkylation reaction, and finally, the methoxyacetamide group is introduced through an amidation reaction. Each step requires specific reaction conditions, such as controlled temperatures, solvents, and catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where each step of the synthesis is optimized for efficiency and cost-effectiveness. Continuous flow reactors might also be employed to streamline the process and reduce production time. Quality control measures, such as chromatography and spectroscopy, are essential to monitor the purity and consistency of the compound throughout the production process.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups, significantly altering the compound’s properties.

Scientific Research Applications

Pharmacological Applications

2-methoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)acetamide has been investigated for its potential therapeutic effects, particularly in the following areas:

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The pyridazine and pyrrole moieties may contribute to these effects through interactions with specific biological targets, such as enzymes involved in cell proliferation and survival pathways.

Neuroprotective Effects

Studies have suggested that derivatives of pyridazine compounds can provide neuroprotection against oxidative stress and excitotoxicity, which are critical in conditions like Alzheimer's disease. The presence of the pyrrole ring may enhance the ability of this compound to cross the blood-brain barrier, making it a candidate for neuroprotective drug development.

Antimicrobial Properties

Compounds with similar chemical structures have shown antimicrobial activity against various pathogens. The presence of nitrogen-containing heterocycles is often associated with increased bioactivity against bacteria and fungi.

Material Science

The unique properties of this compound can be leveraged in material science:

Polymer Chemistry

Incorporating this compound into polymer matrices can enhance the mechanical properties and thermal stability of materials. Its functional groups allow for the formation of cross-links within polymer chains, potentially leading to materials with improved performance characteristics.

Nanotechnology

Due to its ability to form complexes with metal ions, this compound could be utilized in the synthesis of metal nanoparticles, which have applications in catalysis, drug delivery, and imaging.

Biochemical Research

In biochemical research, this compound can serve as a valuable tool:

Biochemical Probes

The unique structural features of this compound make it suitable for use as a biochemical probe to study enzyme mechanisms or cellular processes involving specific receptors or pathways.

Drug Design

The compound can act as a lead structure for the development of new drugs targeting specific diseases. Its modifications could yield derivatives with enhanced efficacy and reduced side effects.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of pyridazine derivatives. The findings indicated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential for further development as anticancer agents.

Case Study 2: Neuroprotective Properties

Research conducted by Zhang et al. (2020) demonstrated that certain pyrrole-based compounds could protect neuronal cells from oxidative damage. This study highlights the potential neuroprotective role of compounds like this compound in neurodegenerative diseases.

Case Study 3: Antimicrobial Activity

In a comparative study on antimicrobial agents published in Frontiers in Microbiology, it was shown that similar compounds exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. This supports the exploration of this compound as a potential antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Pharmacological Relevance
2-methoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)acetamide (Target Compound) C₁₃H₁₇N₅O₂ 275.3064 Pyridazine core, 1H-pyrrole, methoxyacetamide Kinase inhibition (hypothesized)
CP-724,714 () C₂₈H₂₈N₆O₃ 496.56 Quinazoline core, methylpyridinyloxy, propenyl chain EGFR inhibitor (confirmed)
BK43237 () C₁₅H₁₆N₂O₄ 288.2985 Dihydropyridazinone, ethoxyphenyl, propanoic acid Anti-inflammatory (hypothesized)
N-(3-cyano-4-(pyrimidin-2-yl-amino)...acetamide () C₂₅H₂₅N₇O₃ 471.51 Quinoline core, tetrahydrofuran-3-yl-oxy, piperidinylidene Anticancer (patent-based)

Key Findings

Core Heterocycle Differences: The target compound utilizes a pyridazine ring, which is less common in kinase inhibitors compared to quinazoline (e.g., CP-724,714) or quinoline (e.g., derivatives). In contrast, CP-724,714 (a quinazoline derivative) exhibits potent EGFR inhibition due to its planar aromatic system and extended substituent geometry, enabling strong ATP-binding pocket interactions .

Substituent Impact on Activity: The 1H-pyrrole group in the target compound may enhance π-π stacking with hydrophobic enzyme pockets, similar to the methylpyridinyloxy group in CP-724,713. However, the absence of a quinazoline core likely reduces kinase selectivity compared to CP-724,714 .

Patent-Based Insights: Derivatives such as N-(3-cyano-4-(pyrimidin-2-yl-amino)...acetamide () highlight the importance of cyanophenyl and tetrahydrofuran-oxy groups in anticancer activity. The target compound lacks these groups, suggesting divergent therapeutic targets .

Biological Activity

2-Methoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)acetamide is a complex organic compound that has attracted attention in various scientific fields due to its unique structural features and potential biological activities. The compound includes a pyridazine ring substituted with a pyrrole group, which is linked to an ethyl chain terminating in a methoxyacetamide group. This structural complexity suggests diverse chemical reactivity and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C13H17N5O2C_{13}H_{17}N_{5}O_{2}, and it has a molecular weight of approximately 265.31 g/mol. The presence of nitrogen heterocycles in its structure is significant, as these are often associated with biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₇N₅O₂
Molecular Weight265.31 g/mol
IUPAC NameThis compound
CAS Number1428378-35-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's structure allows it to bind effectively to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the biological context and the nature of the target molecules.

Enzyme Inhibition

Research indicates that compounds with similar structural motifs exhibit enzyme inhibition properties. For instance, studies have shown that nitrogen heterocycles can inhibit various enzymes involved in metabolic pathways, suggesting that this compound may also exhibit such activity. Specifically, its potential as an inhibitor of enzymes related to cancer metabolism and infectious diseases is under investigation .

Antimicrobial Activity

There is evidence supporting the antimicrobial properties of related pyrrole derivatives. For example, compounds featuring pyrrole and pyridazine rings have demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests that this compound may possess similar antimicrobial properties.

Study on Antiparasitic Activity

In a recent study focusing on antiparasitic agents, compounds analogous to this compound were evaluated for their efficacy against Cryptosporidium species, which cause significant gastrointestinal diseases. One compound demonstrated an EC50 value of 0.17 μM, indicating potent activity against the parasite while maintaining low cytotoxicity (CC50 >100 μM) . This highlights the potential for developing therapeutic agents based on the structure of this compound.

Structural Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the nitrogen heterocycles significantly influence biological activity. For instance, substituting different groups on the pyridazine or pyrrole rings altered the potency against various biological targets, emphasizing the importance of structural optimization in drug development processes .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing and purifying 2-methoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)acetamide?

  • Answer : The synthesis typically involves:

Condensation : Reacting 6-(1H-pyrrol-1-yl)pyridazin-3-amine with 2-methoxy-N-(2-aminoethyl)acetamide under reflux in a polar aprotic solvent (e.g., DMF) using a coupling agent like EDCI/HOBt .

Cyclization/Purification : Post-condensation, column chromatography (silica gel, eluent: chloroform/methanol) is used to isolate the product. Purity is verified via TLC and HPLC (>95% purity threshold) .

  • Critical Data : Yield optimization (40–60% range reported), solvent selection (DMF vs. acetonitrile), and reaction time (12–24 hours) are key variables .

Q. How can researchers confirm the molecular structure of this compound?

  • Answer : Use a combination of:

  • 1H/13C NMR : Identify protons (e.g., methoxy group at δ ~3.3 ppm) and carbons (amide carbonyl at δ ~170 ppm). 2D NMR (COSY, HSQC) resolves connectivity ambiguities .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .
  • IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and pyrrole/pyridazine ring vibrations .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Answer : Prioritize target-specific assays:

  • Kinase Inhibition : Use ADP-Glo™ assays for kinases (e.g., EGFR, VEGFR) due to structural similarity to pyridazine-based inhibitors .
  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, noting IC50 values <10 µM as significant .
  • Structural Analogs : Compare with pyridazine-pyrrole hybrids (e.g., 5-fluoroindole derivatives) to infer activity trends .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Answer : Apply Design of Experiments (DOE) :

  • Variables : Temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (EDCI: 1.2–2.0 equiv).
  • Response Surface Methodology (RSM) identifies optimal conditions (e.g., 80°C in DMF with 1.5 equiv EDCI improves yield to 65%) .
  • Real-Time Monitoring : Use in-situ FTIR to track intermediate formation and adjust conditions dynamically .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting)?

  • Answer :

  • Dynamic Effects : Use variable-temperature NMR to detect rotamers or tautomers (e.g., amide bond rotation) .
  • Isotopic Labeling : Introduce 15N or 13C labels to clarify ambiguous coupling patterns in pyridazine/pyrrole regions .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (Gaussian 16, B3LYP/6-31G*) .

Q. What computational strategies predict binding modes with biological targets?

  • Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with pyridazine N-atoms) .
  • MD Simulations : Run 100-ns simulations (AMBER) to assess stability of ligand-protein complexes; RMSD <2 Å indicates stable binding .
  • QSAR Models : Corrogate substituent effects (e.g., methoxy vs. ethoxy groups) on activity using Hammett constants .

Q. How to address instability in aqueous solutions during pharmacological studies?

  • Answer :

  • Formulation : Use cyclodextrin inclusion complexes or PEGylation to enhance solubility and stability .
  • pH Control : Maintain pH 6.5–7.4 (phosphate buffer) to prevent hydrolysis of the acetamide group .
  • Degradation Studies : Monitor via LC-MS; identify hydrolytic byproducts (e.g., free amine or carboxylic acid) .

Q. What in vivo models are appropriate for toxicity and efficacy profiling?

  • Answer :

  • Pharmacokinetics : Administer IV/orally to rodents; measure Cmax, t1/2, and bioavailability (≥20% target) .
  • Toxicity : Perform acute toxicity (OECD 423) and subchronic studies (28-day repeat dose) in Wistar rats .
  • Xenograft Models : Test antitumor efficacy in BALB/c nude mice with human tumor xenografts; ≥50% tumor inhibition is significant .

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